Lithium 2-(5-methyloxazol-2-YL)acetate
Description
Lithium 2-(5-methyloxazol-2-yl)acetate is a lithium salt derivative featuring a methyl-substituted oxazole ring linked to an acetate moiety. Oxazole-containing compounds are of significant interest in medicinal and materials chemistry due to their heterocyclic aromatic structure, which confers unique electronic and steric properties. The methyl group at the 5-position of the oxazole ring may enhance lipophilicity and metabolic stability compared to unsubstituted oxazole derivatives .
Properties
Molecular Formula |
C6H6LiNO3 |
|---|---|
Molecular Weight |
147.1 g/mol |
IUPAC Name |
lithium;2-(5-methyl-1,3-oxazol-2-yl)acetate |
InChI |
InChI=1S/C6H7NO3.Li/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
YSAXRNMETJTNQE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CN=C(O1)CC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Steric Hindrance : The tert-butoxycarbonyl group in naphthyridine derivatives introduces bulkiness, which may reduce solubility but increase binding specificity in biological systems .
Ethyl-2-(5-benzoxazol-2-ylamine)acetate Derivatives
These compounds, synthesized via reactions between benzoxazole hydrazines and sodium azide , share structural similarities with the target lithium salt. Key differences include:
- Functional Groups : The ethyl ester group in these derivatives (e.g., compound 3 in ) contrasts with the lithium carboxylate in the target compound, altering solubility (lipophilic vs. ionic) and bioavailability .
- Biological Activity : Benzoxazole-tetrazole hybrids exhibit antifungal and anti-inflammatory properties, suggesting that the oxazole core in the lithium salt may also confer bioactivity, though lithium’s presence could modulate toxicity .
Thiazolylmethyl Carbamates
Thiazole derivatives (e.g., thiazol-5-ylmethyl carbamates in ) differ in heterocyclic structure but share applications in drug design. Thiazole’s sulfur atom enhances π-π stacking interactions, whereas oxazole’s oxygen may improve hydrogen-bonding capacity. Lithium’s inclusion in the acetate salt could further influence pharmacokinetics by altering ionization states .
Research Findings and Data Gaps
- Synthesis: The preparation of similar compounds, such as thiol-disulfide exchange for acetic acid derivatives or hydrazine-mediated tetrazole formation , implies feasible routes for synthesizing the target lithium salt.
- Material Science Applications : Lithium carboxylates with fluorinated aromatic systems (e.g., 6-fluoropyridinyl) are prioritized in battery research , whereas methyl-oxazole variants may lack comparable conductivity due to reduced electronegativity.
Critical Analysis of Evidence Limitations
- Contradictions : emphasizes benzoxazole-tetrazole hybrids for antimicrobial use, while focuses on fluoropyridinyl lithium salts for industrial applications. These divergent priorities highlight the need for targeted studies on methyl-oxazole lithium salts.
- Data Gaps: No melting points, spectral data, or biological assay results are provided for the target compound. Comparative analyses rely on extrapolations from structurally related systems.
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